Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate
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Overview
Description
Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The synthetic route generally includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using Boc anhydride in the presence of a base such as triethylamine.
Formation of the Piperidine Ring: The protected amino acid is then cyclized to form the piperidine ring.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include mild acids for deprotection, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include ketones, alcohols, and substituted amines.
Scientific Research Applications
Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. Upon deprotection, the free amino group can participate in hydrogen bonding and electrostatic interactions, facilitating its activity in biological systems .
Comparison with Similar Compounds
Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate can be compared with other similar compounds, such as:
Methyl 2-Amino-2-(1-Boc-4-piperidyl)acetate: This compound has a similar structure but differs in the position of the amino group and the piperidine ring.
Methyl 2-Amino-3-(1-Boc-4-piperidyl)propanoate: Similar to the target compound but with a different substitution pattern on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and research.
Properties
IUPAC Name |
tert-butyl 3-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-7-5-6-10(9-16)8-11(15)12(17)19-4/h10-11H,5-9,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIPFEWXUZOSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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